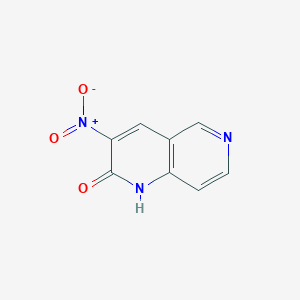
5,8-Difluoroquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Difluoroquinoline-2-carbaldehyde: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry, materials science, and various industrial applications due to its potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5,8-Difluoroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of quinoline at the 5 and 8 positions, followed by formylation at the 2 position. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile or dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,8-Difluoroquinoline-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: 5,8-Difluoroquinoline-2-carboxylic acid.
Reduction: 5,8-Difluoroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
5,8-Difluoroquinoline-2-carbaldehyde is used as a building block in the synthesis of more complex fluorinated quinoline derivatives. Its unique reactivity makes it valuable in developing new synthetic methodologies and exploring reaction mechanisms.
Biology and Medicine:
The compound’s potential biological activities, such as antibacterial, antiviral, and anticancer properties, make it a subject of interest in medicinal chemistry. It is used in the design and synthesis of new pharmaceutical agents targeting various diseases.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its incorporation into polymers and liquid crystals enhances their performance and stability.
Mécanisme D'action
The mechanism of action of 5,8-Difluoroquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets such as DNA, proteins, or cell membranes. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to improved biological activity.
Comparaison Avec Des Composés Similaires
- 5-Fluoroquinoline-2-carbaldehyde
- 8-Fluoroquinoline-2-carbaldehyde
- 5,7-Difluoroquinoline-2-carbaldehyde
Comparison:
5,8-Difluoroquinoline-2-carbaldehyde is unique due to the presence of two fluorine atoms at the 5 and 8 positions, which significantly influence its chemical reactivity and biological activity. Compared to its mono-fluorinated counterparts, it exhibits enhanced stability and selectivity in various reactions. The difluorination also provides a distinct electronic environment, making it a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Numéro CAS |
1266835-21-5 |
|---|---|
Formule moléculaire |
C10H5F2NO |
Poids moléculaire |
193.15 g/mol |
Nom IUPAC |
5,8-difluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5F2NO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H |
Clé InChI |
PHLSHYBNZBUVQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1C=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


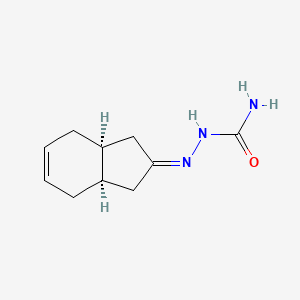



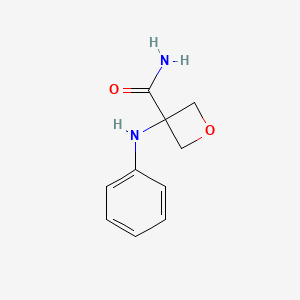


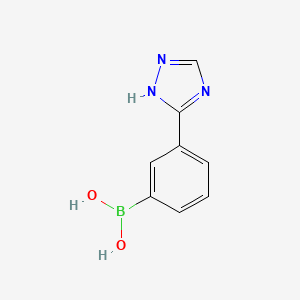
![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
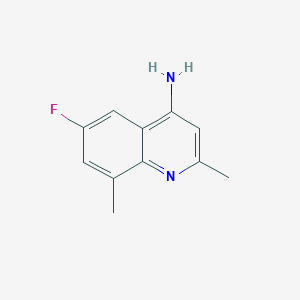
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)
